molecular formula C18H18FN5O2 B610555 Repotrectinib CAS No. 1802220-02-5

Repotrectinib

Cat. No. B610555
CAS RN: 1802220-02-5
M. Wt: 355.3734
InChI Key: FIKPXCOQUIZNHB-WDEREUQCSA-N
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Description

Repotrectinib is a next-generation, oral, small-molecule kinase inhibitor of proto-oncogene tyrosine-protein kinase ROS1 (ROS1) and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is being developed by Turning Point Therapeutics, a wholly owned subsidiary of Bristol-Myers Squibb (BMS), for the treatment of locally advanced or metastatic solid tumours, including non-small cell lung cancer (NSCLC) .


Synthesis Analysis

Repotrectinib is a next-generation tyrosine kinase inhibitor rationally designed to inhibit ROS1 and TRK fusion, including in the presence of resistance mutations such as solvent-front mutations .


Molecular Structure Analysis

Repotrectinib was designed to efficiently bind with the active kinase conformation and avoid steric interference from a variety of clinically resistant mutations . Cocrystal structures of repotrectinib with wild-type TRKA and the TRKA G595R SFM variant elucidated how differences in macrocyclic inhibitor structure, binding orientation, and conformational flexibility affect potency and mutant selectivity .


Chemical Reactions Analysis

Repotrectinib is selectively cytotoxic to engineered cell lines with ROS1, NTRK, or ALK gene rearrangements, without being cytotoxic to normal cells or cell lines with other oncogenic drivers .


Physical And Chemical Properties Analysis

Repotrectinib is an oral, small-molecule kinase inhibitor of ROS1 and tropomyosin receptor tyrosine kinases (TRKs) TRKA, TRKB, and TRKC . It is taken by mouth .

Scientific Research Applications

Treatment of Non-Small Cell Lung Cancer (NSCLC)

Repotrectinib is a next-generation tyrosine kinase inhibitor designed to inhibit ROS1 and TRK fusion, including in the presence of resistance mutations . It has been approved for the treatment of adults with locally advanced or metastatic ROS1-positive NSCLC . It has shown high and durable responses with a manageable safety profile in patients with ROS1-positive locally advanced or metastatic NSCLC who were naïve to a TKI or previously treated with 1 TKI and no chemotherapy .

Overcoming Resistance Mutations

Repotrectinib is designed to inhibit ROS1 and TRK fusion, even in the presence of resistance mutations such as solvent-front mutations . This makes it a potential solution for patients who experience disease progression due to acquired resistance to other tyrosine kinase inhibitors .

Treatment of Other Solid Tumors

Apart from NSCLC, repotrectinib is also being developed for the treatment of other locally advanced or metastatic solid tumors . Clinical studies of repotrectinib are ongoing in several countries in patients with various solid tumors, including primary central nervous system cancer .

Use in Pediatric Patient Populations

Repotrectinib is not only being studied in adult populations but also in pediatric patient populations for the treatment of NSCLC and other solid tumors .

Preclinical Investigation in Multiple Myeloma

There is ongoing preclinical investigation of repotrectinib in multiple myeloma in the USA . This suggests potential applications of repotrectinib in hematological malignancies.

Brain Accumulation and Intestinal Disposition

Research has shown that ABCB1 and ABCG2 control brain accumulation and intestinal disposition of repotrectinib . This could have implications for the treatment of brain tumors and for understanding the drug’s absorption and distribution in the body.

Oral Availability and Tissue Distribution

The roles of multidrug efflux transporters ABCB1 and ABCG2, the OATP1A/1B uptake transporter(s), and the CYP3A complex in the pharmacokinetics and tissue distribution of repotrectinib have been explored . Understanding these factors can help optimize the drug’s oral availability and distribution in the body.

Breakthrough Therapy Designations

Repotrectinib has been granted three Breakthrough Therapy Designations (BTDs) by the FDA for the treatment of patients with ROS1-positive metastatic NSCLC who have not been treated with a ROS1 TKI, who have been previously treated with one ROS1 TKI and who have not received prior platinum-based chemotherapy, and advanced solid tumors that have an NTRK gene fusion who have progressed following treatment with one or two prior TRK TKIs (with or without prior chemotherapy) and have no satisfactory alternative treatments .

Safety And Hazards

The most common treatment-related adverse events were dizziness (in 58% of the patients), dysgeusia (in 50%), and paresthesia (in 30%), and 3% discontinued repotrectinib owing to treatment-related adverse events .

Future Directions

Repotrectinib continued to demonstrate high response rates and durable responses, including robust intracranial responses, in patients with ROS1-positive locally advanced or metastatic non-small cell lung cancer who were TKI-naïve or previously treated with one TKI and no chemotherapy . Future studies will help doctors determine how best to use the different ROS1-targeted drugs in individual patients .

properties

IUPAC Name

(3R,11S)-6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-10-8-20-18(25)14-9-21-24-6-5-16(23-17(14)24)22-11(2)13-7-12(19)3-4-15(13)26-10/h3-7,9-11H,8H2,1-2H3,(H,20,25)(H,22,23)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPXCOQUIZNHB-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)C2=C3N=C(C=CN3N=C2)NC(C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H](C4=C(O1)C=CC(=C4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Repotrectinib

CAS RN

1802220-02-5
Record name Repotrectinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802220025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repotrectinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REPOTRECTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08O3FQ4UNP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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